molecular formula C8H13NaO4 B2419741 Sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate CAS No. 2247106-99-4

Sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate

Cat. No.: B2419741
CAS No.: 2247106-99-4
M. Wt: 196.178
InChI Key: UIZQGHJQGSNHKF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate is a chemical compound with the molecular formula C8H13NaO4 and a molecular weight of 196.178. It is also known by its IUPAC name, sodium 2-(4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)acetate . This compound is characterized by the presence of a sodium ion and a tetrahydropyran ring with a hydroxymethyl group and an acetate group attached.

Properties

IUPAC Name

sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4.Na/c9-6-8(5-7(10)11)1-3-12-4-2-8;/h9H,1-6H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZQGHJQGSNHKF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(=O)[O-])CO.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate typically involves the reaction of 4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl acetate with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher efficiency and cost-effectiveness. The compound is typically produced in powder form and stored at room temperature .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The acetate group can be reduced to form an alcohol.

    Substitution: The sodium ion can be substituted with other cations in exchange reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and other cation sources (e.g., potassium chloride). The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted salts, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate has various scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate involves its interaction with molecular targets and pathways in biological systems. The hydroxymethyl and acetate groups can participate in various biochemical reactions, influencing cellular processes and metabolic pathways. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Sodium acetate: A simple acetate salt with similar chemical properties but lacking the tetrahydropyran ring.

    Sodium 4-hydroxybutyrate: Contains a hydroxyl group and a carboxylate group but lacks the tetrahydropyran ring.

    Sodium gluconate: Contains a hydroxyl group and a carboxylate group but has a different ring structure.

Uniqueness

Sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate is unique due to the presence of the tetrahydropyran ring with a hydroxymethyl group and an acetate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

Sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate, also known as sodium 2-[4-(hydroxymethyl)oxan-4-yl]acetate, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, case analyses, and relevant data.

Chemical Structure and Properties

The chemical structure of sodium 2-[4-(hydroxymethyl)oxan-4-yl]acetate can be described as follows:

  • Molecular Formula : C₇H₁₄NaO₅
  • Molecular Weight : 178.18 g/mol
  • IUPAC Name : Sodium 2-[4-(hydroxymethyl)oxan-4-yl]acetate

This compound features a hydroxymethyl group attached to a tetrahydrofuran ring, which may contribute to its biological properties.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of sodium 2-[4-(hydroxymethyl)oxan-4-yl]acetate. It has been shown to exhibit activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments indicate that sodium 2-[4-(hydroxymethyl)oxan-4-yl]acetate demonstrates selective cytotoxic effects on certain cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC₅₀ (µg/mL)Reference
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

These results suggest potential applications in cancer therapy, particularly for targeted treatments.

The mechanism of action for sodium 2-[4-(hydroxymethyl)oxan-4-yl]acetate appears to involve the inhibition of key metabolic pathways in bacterial cells and cancer cells. This compound may interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death.

Case Study 1: Antimicrobial Efficacy

In a controlled study, sodium 2-[4-(hydroxymethyl)oxan-4-yl]acetate was tested against a panel of pathogenic bacteria. The results demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.

Case Study 2: Cancer Cell Inhibition

Another study focused on the effects of sodium 2-[4-(hydroxymethyl)oxan-4-yl]acetate on various cancer cell lines. The findings revealed that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.